1,10:4,5-Diepoxy-7(11)-germacren-8-one is a synthetic derivative of germacrone, a sesquiterpene lactone found in several plant species, including Curcuma aromatica. While germacrone itself has shown insecticidal properties, 1,10:4,5-diepoxy-7(11)-germacren-8-one and other derivatives have been synthesized to investigate structure-activity relationships and potentially identify more potent or selective biocidal agents.
The compound (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is a complex organic molecule characterized by its unique bicyclic structure and specific stereochemistry. It belongs to a class of compounds known as dioxatricyclo compounds, which are notable for their potential applications in various fields of chemistry and pharmacology. The molecular formula of this compound is , and it has a molecular weight of approximately 250.33 g/mol.
This compound can be sourced from chemical suppliers such as ChemTik and AAA-Chem, which provide detailed specifications including its molecular structure and purity levels. It is classified under organic compounds with significant interest in synthetic organic chemistry due to its structural complexity and potential reactivity.
The synthesis of (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents and reaction conditions are often proprietary or detailed in specialized chemical literature.
The molecular structure of (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one features a dioxatricyclo framework with the following characteristics:
The structural representation can be expressed using SMILES notation as CC(=C1CC2OC2(C)CCC2C(CC1=O)(C)O2)C, indicating the arrangement of atoms and bonds within the molecule.
The compound can participate in various chemical reactions typical for dioxatricyclo compounds, including:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for (1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one in biological systems may involve:
Data on specific mechanisms would typically require experimental studies involving pharmacological assays.
Key physical properties include:
Chemical properties include:
The compound has potential applications in various scientific fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7